美索利达嗪甲磺酸盐

描述

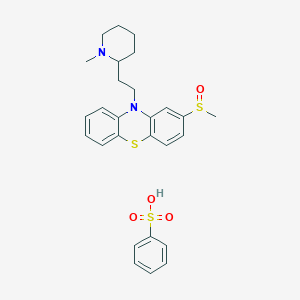

Mesoridazine besylate is a phenothiazine antipsychotic agent known for its efficacy in treating schizophrenia and certain other psychiatric disorders. It is closely related to thioridazine and is characterized by its slow rate of inactivation and a relatively large proportion of free drug available for penetration to the target sites in the brain . Mesoridazine has been associated with prolongation of the QT interval on the cardiac electrocardiogram and Torsade de pointes-type arrhythmias .

Synthesis Analysis

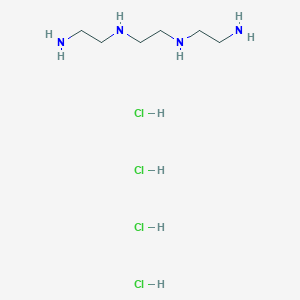

The synthesis of mesoridazine involves creating diastereoisomers, which are then analyzed using NMR to determine their ratios. A study found that the commercially supplied mesoridazine consisted almost entirely of one diastereoisomeric pair, while a freshly synthesized sample showed two equal pairs of diastereoisomers. The diastereoisomeric pairs were further separated using a chiral shift reagent, revealing equal quantities of all four enantiomers. However, after crystallization of mesoridazine besylate, a significant difference in the diastereoisomeric ratio was observed, suggesting preferential crystallization of one pair of diastereoisomers .

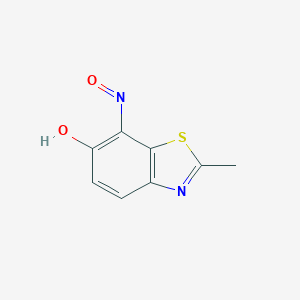

Molecular Structure Analysis

The molecular structure of mesoridazine significantly influences its pharmacological activity. The stereochemistry of the sulfoxide moiety plays a dominant role in the observed structure-activity relationship (SAR). Four stereoisomers of mesoridazine were synthesized and evaluated, with two isomers demonstrating potent D2 receptor binding and functional antagonism. The stereochemistry was found to be crucial for the interaction with various receptors, including D2, 5-HT1A, 5-HT2A, 5-HT2C, D1, and D3 .

Chemical Reactions Analysis

Mesoridazine besylate's chemical reactions within the body include its interaction with the human ether-a-go-go-related gene (HERG) K+ channels. It acts as a potent and rapid open-channel blocker of HERG channels, which can explain the QT prolongation observed clinically. The block of HERG current by mesoridazine is concentration-dependent and increases over the voltage range where HERG activates .

Physical and Chemical Properties Analysis

The pharmacokinetic profile of mesoridazine has been studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method developed for this analysis was specific and linear for mesoridazine concentrations within the range of 0.001-4μg/ml. The intra- and inter-day precision and accuracy of the method met the acceptance criteria for assay validation guidelines, and mesoridazine was found to be stable under various processing and handling conditions .

Case Studies

Several case studies have highlighted the clinical applications and side effects of mesoridazine. One case involved sexual dysfunction associated with its use, specifically a disorder of ejaculatory mechanisms without interference with erection and orgasm . Another case study described cardiac conduction and rhythm disturbances following suicidal ingestion of mesoridazine, including first-degree atrioventricular block, prolonged QRS duration, right axis deviation, and both supraventricular and ventricular tachycardia . Additionally, mesoridazine has been evaluated in mentally retarded patients, showing enhanced anti-emotional effects compared to its parent compound, thioridazine .

科学研究应用

1. 心脏电生理学

美索利达嗪,一种吩噻嗪类抗精神病药,已被研究其对人醚-a-go-go相关基因 (HERG) K+ 电流的影响。这些电流在心脏电生理学中至关重要。美索利达嗪以浓度依赖性方式阻断 HERG 电流,这对于理解其对心脏功能的影响(如 QT 间期延长和尖端扭转型心律失常)具有重要意义(Su 等人,2004 年)。

2. 非对映异构体分析

对美索利达嗪甲磺酸盐的研究包括非对映异构体分析,以确定市售和新合成样品中的非对映异构体比率。这种类型的分析在制药领域至关重要,以确保药物制剂的一致性和有效性(Morrow 等人,2004 年)。

3. 药代动力学

美索利达嗪的药代动力学,包括其吸收和代谢,一直是研究的重点。研究探索了生物样品中美索利达嗪的测定方法,这对于药代动力学和毒代动力学研究至关重要(Im 等人,2014 年)。

4. 受体结合和功能研究

美索利达嗪与各种受体(包括多巴胺和血清素受体)的相互作用已得到研究。了解其受体结合和功能特性可以深入了解其治疗和副作用特征(Choi 等人,2004 年)。

5. 镇痛特性

研究表明,美索利达嗪表现出与某些局部麻醉剂相当的皮肤镇痛作用。这一发现为美索利达嗪在疼痛管理中的潜在应用开辟了道路(Chen 等人,2010 年)。

6. 在 COVID-19 治疗中的潜力

最近的研究探索了美索利达嗪在治疗 COVID-19 中的潜在用途。分子对接研究表明,美索利达嗪可能对 SARS-CoV-2 的主要蛋白酶具有很高的生物活性,表明其在管理这种病毒感染中可能发挥作用(Udrea 等人,2020 年)。

作用机制

Target of Action

Mesoridazine besylate is a phenothiazine antipsychotic . It primarily targets the D2 dopamine receptors and has a moderate adrenergic blocking activity . It also antagonizes 5-hydroxytryptamine (serotonin) in vivo . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Mesoridazine besylate acts indirectly on the reticular formation, reducing neuronal activity without affecting its intrinsic ability to activate the cerebral cortex . This action results in the inhibition of spontaneous motor activity, prolongation of thiopental and hexobarbital sleeping time, and blockade of arousal reaction in the EEG .

Biochemical Pathways

Mesoridazine besylate affects several biochemical pathways, including the neuroactive ligand-receptor interaction, serotonergic synapse, and dopaminergic synapse . By blocking the D2 dopamine receptors, it inhibits the overactivity of dopamine, which is often associated with psychosis. Its antagonistic effect on serotonin receptors also contributes to its antipsychotic properties.

Pharmacokinetics

The pharmacokinetics of mesoridazine besylate involves hepatic and renal metabolism . It has a protein binding of 4% and an elimination half-life of 24 to 48 hours . These properties impact the bioavailability of the drug, determining the concentration of the drug in the bloodstream and ultimately influencing its therapeutic effect.

Result of Action

The action of mesoridazine besylate results in a spectrum of pharmacodynamic actions typical of a major tranquilizer . It effectively blocks spinal reflexes and antagonizes d-amphetamine excitation and toxicity in grouped mice . It also lowers the blood pressure of anesthetized dogs when administered intravenously . These effects contribute to its use in the treatment of schizophrenia, organic brain disorders, alcoholism, and psychoneuroses .

安全和危害

未来方向

属性

IUPAC Name |

benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJHBCPQHRVYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954368 | |

| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesoridazine besylate | |

CAS RN |

32672-69-8 | |

| Record name | Mesoridazine besylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32672-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesoridazine besylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032672698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESORIDAZINE BESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesoridazine benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESORIDAZINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4G2I958J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Mesoridazine besylate and its effects within the body?

A1: Mesoridazine besylate is a phenothiazine derivative with antipsychotic properties. While its precise mechanism of action isn't fully elucidated, it's believed to primarily act as an antagonist at dopamine receptors in the central nervous system [, ]. This dopamine blockade is thought to be responsible for its antipsychotic effects. Mesoridazine also exhibits affinity for other receptors, including serotonin and adrenergic receptors, which likely contribute to its overall pharmacological profile and side effect profile [].

Q2: Can you describe the structural characteristics of Mesoridazine besylate?

A2: Mesoridazine besylate is a salt formed between Mesoridazine (the active pharmaceutical ingredient) and benzenesulfonic acid. While the provided abstracts don't contain specific spectroscopic data, they do highlight a key structural feature: Mesoridazine exists as diastereoisomers []. Research indicates that commercially available Mesoridazine besylate primarily consists of one diastereoisomeric pair, suggesting preferential crystallization during manufacturing [].

Q3: What can you tell us about the stability and compatibility of Mesoridazine besylate?

A3: A study investigated the compatibility of lithium citrate syrup with various neuroleptic solutions, including Mesoridazine besylate []. Interestingly, Mesoridazine besylate proved compatible with lithium citrate syrup, unlike chlorpromazine, haloperidol, thioridazine, and trifluoperazine, which exhibited incompatibility due to what is believed to be excessive ionic strength leading to "salting out" of the neuroleptic base []. This finding suggests that the formulation of Mesoridazine besylate requires careful consideration of ionic strength and potential interactions with other compounds to ensure stability and prevent precipitation.

Q4: Has Mesoridazine besylate shown efficacy in treating schizophrenia?

A4: An open-label trial explored the effects of Mesoridazine besylate on patients with chronic schizophrenia who had plateaued in their progress with other antipsychotic medications []. The study utilized the Nurses' Observation Scale for Inpatient Evaluation (NOSIE) and the Brief Psychiatric Rating Scale (BPRS) to assess treatment efficacy. Results demonstrated significant improvements in various symptoms, including irritability, psychosis, retardation, depression, and social competence, suggesting potential therapeutic benefits for this patient population [].

Q5: Are there any analytical methods used to study Mesoridazine besylate?

A5: A colorimetric method utilizing 2-iodoxybenzoate as a chromogenic reagent has been developed for the quantitative determination of Mesoridazine besylate, both in pure form and pharmaceutical preparations []. This method is based on the formation of a stable, colored free radical upon reaction with the drug in an acidic medium []. This colorimetric assay, along with a liquid chromatographic method using a nitrile-bonded reverse phase column [], provides analytical tools for quantifying Mesoridazine besylate in different matrices.

Q6: What are some of the known adverse effects associated with Mesoridazine besylate?

A6: While the provided abstracts don't delve into specific side effects, one study briefly mentions that 13 patients out of 53 experienced adverse reactions during a clinical trial, with 7 requiring dosage adjustments []. Another abstract points to a potential association between Mesoridazine besylate and sexual dysfunction, though details are not provided []. These findings underscore the importance of monitoring for potential adverse events during Mesoridazine besylate treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

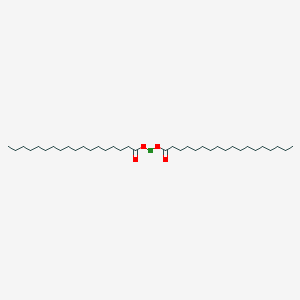

![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)